3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic molecule featuring a triazolo[1,5-a]quinazoline core. This scaffold is substituted at position 3 with a 4-tert-butylphenyl sulfonyl group and at position 5 with a 4-chlorophenyl amine moiety.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-N-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-25(2,3)16-8-14-19(15-9-16)34(32,33)24-23-28-22(27-18-12-10-17(26)11-13-18)20-6-4-5-7-21(20)31(23)30-29-24/h4-15H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARPSINSBUWUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic derivative belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial effects, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 491.99 g/mol. The structure features a quinazoline core substituted with a triazole ring and sulfonyl groups, which are significant for its biological properties.
Cytotoxicity
Recent studies have indicated that quinazoline derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. Specifically:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings suggest that the compound may possess similar anti-cancer properties due to its structural analogies with other active quinazoline derivatives .
Antibacterial Activity
The antibacterial activity of quinazoline derivatives has also been documented. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity, leading to cell death.
Study on Quinazoline Derivatives
A study focused on the synthesis of quinazoline-thiazole hybrids revealed that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity. The research highlighted that compounds with a sulfonamide moiety showed improved potency compared to their non-sulfonamide counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the quinazoline structure affect biological activity. In particular:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Chlorophenyl Substitution : Contributes to increased binding affinity to target receptors.
This analysis helps in designing more potent derivatives for further pharmacological evaluation.
Comparison with Similar Compounds
Structural Features of the Target Compound
The triazolo[1,5-a]quinazoline core combines a triazole and quinazoline ring, enabling π-π stacking and hydrogen-bonding interactions. Key substituents:
- Position 5 : The 4-chlorophenyl amine introduces electronegativity and rigidity, common in bioactive molecules for optimizing pharmacokinetics .
Comparison with Triazolo[1,5-a]quinazoline Analogs
The closest structural analog is N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (), which shares the triazoloquinazoline core but differs in substituents:
- Position 3 : 4-Methylphenyl (vs. 4-tert-butylphenyl sulfonyl).
- Position 5 : A phenethyl group with 3,4-diethoxy substituents (vs. 4-chlorophenyl).
This analog’s biological activity is unspecified, but its synthesis suggests compatibility with diverse aryl modifications .
Table 1: Triazolo[1,5-a]quinazoline Derivatives
Comparison with Triazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds with triazolo-pyrimidine or pyrazolo-pyrimidine cores share functional similarities but differ in ring fusion and bioactivity:
a. Triazolo[1,5-a]pyrimidines ():
- N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 92, ): Yields: 31–56% . Substituents: Chlorophenyl amine at position 7, dimethylaminomethyl at position 2.
b. Pyrazolo[1,5-a]pyrimidines ():
- 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine (): Substituents: tert-Butyl at position 5, chlorophenyl at position 3. Structural Note: Pyrazolo-pyrimidine core lacks the triazole ring, reducing hydrogen-bonding capacity.
Table 2: Core Structure Comparison
Comparison with Other Heterocyclic Systems Bearing Similar Substituents
Q & A
Q. What are the critical steps in synthesizing triazoloquinazoline derivatives like 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. Key steps include:
-
Nucleophilic substitution : Reacting halogenated intermediates with aryl amines under reflux conditions.
-
Catalytic optimization : Use of triethylamine (TEA) in dimethylformamide (DMF) to enhance reaction efficiency .
-
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound.
-
Validation : Confirm structural integrity via H NMR and LC-MS.
- Example Synthetic Route :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Anthranilic acid, POCl₃ | Quinazoline ring formation | 65-70 |
| 2 | 4-tert-butylbenzenesulfonyl chloride, DMF | Sulfonylation | 50-55 |
| 3 | 4-chloroaniline, TEA | Amine coupling | 40-45 |
Q. Which spectroscopic techniques are most effective for characterizing triazoloquinazoline derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments .
- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm) and triazole (C=N, ~1600 cm) functional groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for structurally complex analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in triazoloquinazoline synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a split-plot design to test variables (temperature, solvent polarity, catalyst concentration). For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Solvent | DMF, DMSO, THF | DMF |
| Catalyst (TEA) | 1–5 mol% | 3 mol% |
- Statistical Analysis : ANOVA to identify significant factors affecting yield .
- Scale-up Validation : Pilot reactions (10 g scale) to ensure reproducibility .
Q. How should contradictory bioactivity data across triazoloquinazoline derivatives be analyzed?
- Methodological Answer :
- Comparative Structure-Activity Relationship (SAR) : Map substituent effects (e.g., tert-butyl vs. methyl groups) on biological targets using molecular docking .
- Dose-Response Curves : Validate potency discrepancies via IC assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Data Normalization : Account for batch-to-batch variability by calibrating against a reference inhibitor (e.g., staurosporine) .
Q. What strategies mitigate instability of sulfonyl-containing triazoloquinazolines during long-term storage?
- Methodological Answer :
- Stability Screening : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Lyophilization : Freeze-drying in amber vials under argon atmosphere to prevent hydrolysis .
- Excipient Compatibility : Test with antioxidants (e.g., BHT) to reduce oxidative degradation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of triazoloquinazoline derivatives?
- Methodological Answer :
- Solvent Screening : Use the Hildebrand solubility parameter to identify optimal solvents (e.g., DMSO > ethanol > water) .
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that falsely reduce apparent solubility .
- Cross-Study Comparison : Normalize data using logP values; e.g., logP = 3.2 predicts moderate lipid solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
